molecular formula C23H23N3O5 B2511748 (5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone CAS No. 898508-71-9

(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone

Cat. No. B2511748
CAS RN: 898508-71-9
M. Wt: 421.453
InChI Key: YJLMAVKXPWWLFO-UHFFFAOYSA-N
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Description

The compound is a derivative of isoxazole, a heterocyclic compound containing an oxygen atom and a nitrogen atom . It also contains a 2,3-dihydrobenzo[b][1,4]dioxin ring and a piperazine ring .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The base-catalyzed Claisen–Schmidt condensation of an aldehyde and a ketone can afford a chalcone, which can be transformed into an isoxazole via oxidative cyclization of the corresponding intermediate oxime . Esterification of the resulting compound followed by hydrolysis of the cyano group can furnish the isoxazole scaffold . The novel amide derivatives can be accumulated in the reaction of the scaffold with the corresponding anilines .


Molecular Structure Analysis

The molecular structure of similar compounds has been characterized by FTIR, 1H and 13C NMR, and mass spectra . The crystal structure of a similar compound, C12H9NO4S, has been reported . It crystallizes in the triclinic system with space group P1̅ .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include Claisen–Schmidt condensation, oxidative cyclization, esterification, and hydrolysis .

Scientific Research Applications

Antimicrobial Activity

The synthesized compound has been tested for antimicrobial properties. Specifically, it exhibits activity against gram-positive bacterial strains (Bacillus cereus and Staphylococcus aureus) and gram-negative bacterial strains (E. coli and Pseudomonas aeruginosa). Notably, compounds 9f and 9h demonstrate high antimicrobial activity, while others exhibit moderate effects .

Antioxidant Potential

The compound’s antioxidant activity was evaluated using the DPPH radical scavenging method. It shows promise as an antioxidant, which is crucial for protecting cells from oxidative damage. Comparisons were made against the reference compound 2,6-bis(1,1-dimethylethyl)-4-methylphenol (BHT) in this assessment .

Immunomodulation

While not directly studied for immunomodulatory effects, compounds with similar structures have been investigated in this context. The presence of the isoxazole scaffold suggests potential immunomodulatory activity .

Safety and Hazards

The compound may have some safety and hazards associated with it. For example, similar compounds have been classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and Skin Sens. 1 .

Future Directions

The future directions for research on this compound could include further exploration of its biological activities, such as antimicrobial and antioxidant activities . Additionally, the synthesis process could be optimized for large-scale preparation .

properties

IUPAC Name

[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O5/c1-28-19-5-3-2-4-18(19)25-8-10-26(11-9-25)23(27)17-15-21(31-24-17)16-6-7-20-22(14-16)30-13-12-29-20/h2-7,14-15H,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJLMAVKXPWWLFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=NOC(=C3)C4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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